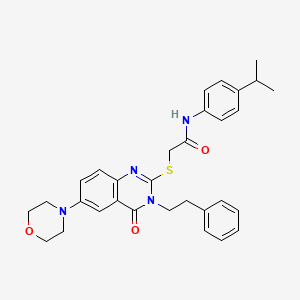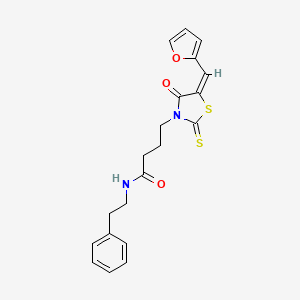![molecular formula C20H18ClN5 B2665379 3-(4-氯苯基)-5-哌啶-1-基三唑并[1,5-a]喹唑啉 CAS No. 866345-53-1](/img/structure/B2665379.png)
3-(4-氯苯基)-5-哌啶-1-基三唑并[1,5-a]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline, a class of compounds that have drawn significant attention in medicinal chemistry due to their wide spectrum of biological properties . Quinazolines and their derivatives, including quinazolinones, are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been a subject of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a dihedral angle between the mean plane of the quinazoline ring system and the 4-chloro-phenyl ring . In the crystal, molecules are linked by intermolecular C-H⋯N and C-H⋯O hydrogen bonds, forming infinite chains of alternating R (2) (2) (6) dimers and R (2) (2) (14) ring motifs .
Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are known for their diverse range of biological properties . They have been reported to show inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase . The chemical reactions involving these compounds are complex and can involve multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives are influenced by their molecular structure and the presence of various substituents . These properties can affect their biological activity and their interactions with other molecules .
科学研究应用
治疗功效和抗真菌应用
具有氯苯基和哌啶基团的化合物已被探索用于治疗花斑癣等疾病的治疗功效,展示了它们在抗真菌应用中的潜力。例如,抗真菌剂舍他康唑表现出很高的抗真菌活性和极好的安全性,代表了真菌感染局部治疗的重大进展(Nasarre et al., 1992)。
神经药理学效应
对具有哌啶基和喹唑啉成分的化合物的研究也深入研究了神经药理学效应。例如,对安帕受体激动剂 CX516 的研究,该化合物通过对 AMPA 受体的作用增强认知功能,尽管作为治疗精神分裂症的单一药物没有产生显着效果,但突出了哌啶衍生物在调节神经活动中的潜力(Marenco et al., 2002)。
大麻素受体拮抗作用
N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺等化合物对大麻素 CB1 受体拮抗作用的探索强调了氯苯基和哌啶基结构在开发调节多巴胺过度激活的药物方面的药理学兴趣,这可能与精神分裂症等疾病有关(Ferrer et al., 2007)。
代谢和药代动力学
对大麻素 CB1 受体拮抗剂 CP-945,598 等化合物的代谢和药代动力学的研究提供了对氯苯基和哌啶基等结构元素如何影响药物的吸收、分布、代谢和排泄的见解,指导了更有效和更安全的药物的开发(Miao et al., 2012)。
未来方向
Quinazoline and quinazolinone derivatives continue to be a focus of research due to their wide range of biological activities and potential as therapeutic agents . Future research may focus on the development of novel quinazoline and quinazolinone derivatives with improved biological activity, the exploration of their mechanisms of action, and the optimization of their physical and chemical properties for therapeutic use .
属性
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c21-15-10-8-14(9-11-15)18-20-22-19(25-12-4-1-5-13-25)16-6-2-3-7-17(16)26(20)24-23-18/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNRULOCNELRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)


![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)


![1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole](/img/structure/B2665308.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2665313.png)
![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)
![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)